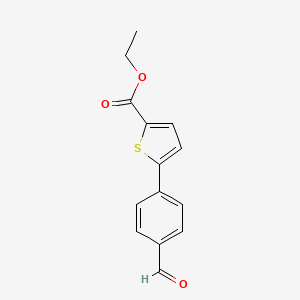

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate

Description

Structural Classification and Nomenclature

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate belongs to the class of thiophene carboxylic acid derivatives, specifically representing a functionalized thiophene system with aromatic substitution. The compound's International Union of Pure and Applied Chemistry nomenclature reflects its complex structural architecture, where the thiophene ring serves as the central heterocyclic core with specific positional substitution patterns. The systematic naming convention identifies the ethyl carboxylate functionality at the 2-position of the thiophene ring, while the 4-formylphenyl group occupies the 5-position, creating a highly substituted aromatic system.

The molecular formula C14H12O3S indicates the presence of 14 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom, yielding a molecular weight of 260.31 g/mol. The compound's canonical Simplified Molecular Input Line Entry System representation (CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O) provides a detailed description of the connectivity patterns within the molecule. The International Chemical Identifier string (InChI=1S/C14H12O3S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3) further confirms the structural arrangement and stereochemical properties of the compound.

Thiophene carboxylic acids and derivatives represent compounds containing a thiophene ring bearing a carboxylic acid group or its salts and esters. This classification encompasses a broad range of heterocyclic compounds that have gained significant attention in organic chemistry due to their unique electronic properties and synthetic versatility. The thiophene ring system, with its sulfur heteroatom, provides distinct electronic characteristics compared to other five-membered aromatic rings such as furan or pyrrole. The aromatic nature of thiophene, demonstrated through its extensive substitution reactions and benzene-like behavior, makes it an attractive scaffold for chemical modification and functionalization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H12O3S | |

| Molecular Weight | 260.31 g/mol | |

| Melting Point | 89-91°C | |

| InChI Key | FLDQOSNQMGRVAL-UHFFFAOYSA-N | |

| Chemical Abstracts Service Registry Number | 850074-81-6 |

Historical Context of Thiophene Carboxylate Research

The discovery and development of thiophene chemistry traces its origins to Viktor Meyer's groundbreaking work in 1882, when thiophene was first isolated as a contaminant in benzene through the characteristic blue indophenin formation reaction with isatin and sulfuric acid. This accidental discovery marked the beginning of systematic thiophene research, leading to the understanding that thiophene and its derivatives represent a fundamental class of heterocyclic aromatic compounds with unique chemical and physical properties. Meyer's subsequent synthesis of thiophene using acetylene and elemental sulfur established the foundation for modern thiophene synthetic methodology.

The evolution of thiophene carboxylate chemistry has been significantly influenced by the development of classical synthetic approaches, particularly the Paal-Knorr synthesis methodology. This reaction system, initially reported independently by Carl Paal and Ludwig Knorr in 1884, provided a synthetically valuable method for obtaining substituted thiophenes from 1,4-diketones using sulfurizing reagents such as phosphorus pentasulfide. The mechanism involves sulfurization of the dicarbonyl compound to produce thioketone intermediates, which subsequently undergo cyclization to form the thiophene ring system. This foundational methodology has been extensively adapted and modified to accommodate various synthetic requirements and substrate combinations.

The Gewald reaction, first reported in 1961, represents another pivotal development in thiophene chemistry, providing a universal method for the synthesis of substituted 2-aminothiophenes. This multicomponent reaction involves the condensation of alpha-methylene carbonyl compounds, beta-activated acetonitriles, and elemental sulfur under mild conditions, typically not exceeding 45°C in alcoholic solvents. The reaction proceeds through base-promoted steps including Knoevenagel-Cope condensation, sulfur addition to the alpha,beta-unsaturated nitrile intermediate, and subsequent ring closure. This methodology has proven particularly valuable for preparing thiophene derivatives with electron-withdrawing substituents and has been extensively utilized in pharmaceutical and materials chemistry applications.

Modern developments in thiophene carboxylate research have been driven by the recognition of these compounds' potential in electronic and optoelectronic applications. The synthesis of regioregular thiophene-based conjugated polymers has emerged as a major research focus, utilizing organometallic polycondensation strategies including nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki-Miyaura coupling reactions. These methodologies have enabled the preparation of functionalized polythiophenes exhibiting electronic, optoelectronic, and conductive properties suitable for advanced materials applications.

Industrial and Academic Relevance of Formylphenyl-Thiophene Derivatives

Formylphenyl-thiophene derivatives, exemplified by this compound, occupy a strategically important position in contemporary organic chemistry research due to their unique combination of functional groups that enable diverse chemical transformations. The presence of both formyl and carboxylate functionalities within the same molecular framework provides multiple reactive sites for chemical modification, making these compounds valuable synthetic intermediates for the preparation of more complex molecular architectures. The aldehyde group serves as an electrophilic center capable of participating in condensation reactions, reductive transformations, and nucleophilic addition processes.

The conjugated structure of formylphenyl-thiophene derivatives contributes significantly to their electronic and optical properties, making them particularly relevant for materials science applications. The extended pi-electron system created by the thiophene ring and the attached phenyl group facilitates charge transport and light absorption characteristics that are essential for organic electronic devices. Research has demonstrated that modifications to the phenyl substituents can significantly affect the electronic properties of these compounds, enabling fine-tuning of their optical and electrochemical behavior for specific applications.

Academic research in thiophene chemistry has been significantly enhanced by the development of direct arylation polymerization protocols, which offer cost-effective and environmentally friendly alternatives to traditional cross-coupling methodologies. These approaches circumvent the need for toxic organometallic precursors and eliminate pre-activation requirements for carbon-hydrogen bonds, presenting more sustainable synthetic pathways. The oxidative direct arylation polymerization method has shown particular promise for the synthesis of random copolymers containing thiophene carboxylate units, enabling the preparation of materials with controlled molecular weights and compositions.

Industrial applications of thiophene carboxylate derivatives extend to various sectors including pharmaceuticals, agrochemicals, and advanced materials manufacturing. The synthesis of thiophene-2-carbonyl chloride, a key intermediate in the preparation of the nematicide tioxazafen, demonstrates the commercial relevance of thiophene chemistry in agricultural applications. Current manufacturing processes for such compounds often suffer from side product formation and waste generation issues, driving research toward more efficient and environmentally sustainable synthetic methodologies. The development of catalytic liquid-phase aerobic oxidation processes represents a significant advancement in addressing these manufacturing challenges.

Table 2: Synthetic Applications and Research Areas for Formylphenyl-Thiophene Derivatives

The pharmaceutical industry has recognized the value of thiophene-containing compounds as bioisosteres for benzene rings in drug development programs. The replacement of benzene rings with thiophene systems often maintains or enhances biological activity while potentially improving pharmacokinetic properties. Examples include lornoxicam, the thiophene analogue of piroxicam, and sufentanil, the thiophene analogue of fentanil, demonstrating the successful application of thiophene chemistry in medicinal chemistry. This bioisosterism principle extends to formylphenyl-thiophene derivatives, where the combination of thiophene and phenyl rings provides opportunities for developing novel pharmaceutical agents with improved therapeutic profiles.

Properties

IUPAC Name |

ethyl 5-(4-formylphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDQOSNQMGRVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376967 | |

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850074-81-6 | |

| Record name | ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that similar compounds are often involved in suzuki–miyaura coupling reactions, which suggests that its targets could be related to this process.

Mode of Action

It’s known that compounds with similar structures can participate in reactions at the benzylic position. These reactions can involve free radical bromination, nucleophilic substitution, and oxidation.

Biochemical Pathways

It’s known that similar compounds can be involved in the synthesis of thiazolidine derivatives, suggesting that this compound may also interact with pathways related to these derivatives.

Pharmacokinetics

It’s known that similar compounds can be synthesized using various agents with respect to yield, purity, selectivity, and pharmacokinetic activity.

Result of Action

It’s known that similar compounds can be involved in the synthesis of thiazolidine derivatives, suggesting that this compound may also have similar effects.

Action Environment

It’s known that similar compounds can be used in photocatalytic applications in energy and environmental fields, suggesting that this compound may also be influenced by environmental factors.

Biological Activity

Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring and an aldehyde functional group, which contribute to its reactivity and biological interactions. The presence of the thiophene moiety is particularly notable for its role in various biological processes.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Compounds containing thiophene rings have been reported to inhibit pro-inflammatory pathways, potentially useful in treating inflammatory diseases.

- Anticancer Potential : Recent studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study conducted by Mohamed et al. highlighted that derivatives containing similar structures showed IC50 values ranging from 7.77 to 10.45 μM against various cancer cell lines such as PC-3, MCF-7, and A549 . The structure-activity relationship (SAR) analysis suggested that modifications to the thiophene ring could enhance potency.

Anti-inflammatory Properties

The compound's anti-inflammatory properties have been linked to its ability to inhibit leukotriene synthesis, a key mediator in inflammatory responses. This activity is particularly relevant for conditions such as asthma and allergic reactions .

Antimicrobial Activity

This compound has also been studied for its antimicrobial effects. Preliminary results indicate that it may possess activity against various bacterial strains, although further studies are required to quantify this effect.

Case Studies

- In Vitro Studies on Cancer Cell Lines : In a controlled laboratory setting, this compound was tested on multiple cancer cell lines. The results demonstrated a notable reduction in cell viability at concentrations above 10 μM, suggesting its potential as a therapeutic agent in oncology.

- Inflammation Models : Animal models of inflammation were utilized to assess the anti-inflammatory effects of the compound. Results indicated a significant decrease in inflammatory markers compared to control groups, supporting its use in treating inflammatory diseases.

Data Tables

| Biological Activity | IC50 (μM) | Cell Line |

|---|---|---|

| Anticancer | 7.77 | PC-3 |

| 9.02 | MCF-7 | |

| 10.45 | A549 | |

| Anti-inflammatory | N/A | In vivo model |

| Antimicrobial | N/A | Various bacterial strains |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The formyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity and enabling covalent bonding in COFs . In contrast, chloro (Cl) and nitro (NO₂) substituents (e.g., in and ) further polarize the molecule, increasing biological activity or synthetic versatility.

- Heterocyclic vs. The cyclohexylphenyl group in Ethyl 3-amino-5-(4-cyclohexylphenyl)-2-thiophenecarboxylate adds hydrophobicity, affecting solubility and membrane permeability.

Thermal and Solubility Properties

- Thermal Stability : Azomethines with triphenylamine cores (analogs of the target compound) exhibit high thermal stability (up to 500–600°C) due to rigid aromatic systems . Nitro- and chloro-substituted analogs may show lower stability due to increased reactivity.

- Solubility : The formyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating optoelectronic thin-film fabrication. Chlorophenyl and cyclohexylphenyl derivatives are more lipophilic, favoring organic-phase reactions.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(4-formylphenyl)-2-thiophenecarboxylate?

The compound can be synthesized via condensation reactions involving thiophene derivatives and aryl aldehydes. For example, analogous methods involve refluxing thiophene carboxylic acids with aryl halides in the presence of catalysts like NaOH or HCl in ethanol . Key steps include acid activation (e.g., using HCl gas) and recrystallization from ethanol to isolate the product.

Q. What analytical techniques are critical for characterizing this compound?

Essential methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the thiophene and aryl rings .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥95% typical) .

- Infrared Spectroscopy (IR) : To identify functional groups like the formyl (-CHO) and ester (-COO-) moieties .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar thiophene carboxylates:

- Use gloves and goggles to avoid skin/eye irritation (Category 2 hazards) .

- Work in a fume hood to minimize inhalation risks (respiratory toxicity, Category 3) .

- Store in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Density Functional Theory (DFT) predicts reaction pathways and transition states. For example:

Q. How do crystal structure analyses resolve contradictions in reported data?

X-ray crystallography can clarify discrepancies in molecular geometry. For cyclohexenone analogs, disorder modeling (e.g., occupancy ratios for substituents) and puckering parameters (envelope vs. half-chair conformations) resolve structural inconsistencies . Apply similar methods to analyze this compound’s π-π stacking or torsional angles .

Q. What strategies address low yields in multi-step syntheses?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while improving yield .

- Catalyst screening : Test bases like NaHCO₃ vs. NaOH for esterification efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance formyl group reactivity .

Q. How can QSPR models predict the compound’s physicochemical properties?

Quantitative Structure-Property Relationship (QSPR) models use descriptors like:

- LogP (4.0) : Predicts solubility and membrane permeability .

- Topological Polar Surface Area (TPSA ~90 Ų) : Estimates bioavailability and transport kinetics . Train models with datasets from PubChem or crystallographic databases for accuracy .

Methodological Notes

- Contradiction Analysis : Compare NMR shifts across studies to identify solvent-dependent variations (e.g., DMSO vs. CDCl₃) .

- Experimental Replication : Follow standardized protocols for reflux times, solvent ratios, and recrystallization to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.